4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride with a nitro group (-NO₂) at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the sulfonyl chloride (-SO₂Cl) functional group. This compound is characterized by its strong electron-withdrawing substituents, which enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive in nucleophilic substitution reactions. It is primarily used as a reagent in organic synthesis for preparing sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICROHEDUOASYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444-46-2 | |
| Record name | 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common route involves the sulfonylation of 4-nitro-2-(trifluoromethyl)benzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction is as follows:
4-Nitro-2-(trifluoromethyl)benzene+Chlorosulfonic acid→4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high efficiency and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemical Synthesis
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of diverse organic compounds. Its sulfonyl chloride group is highly reactive, making it an effective sulfonylating agent. This property is exploited in the synthesis of pharmaceuticals and agrochemicals, where it facilitates the introduction of sulfonyl groups into target molecules.
Key Reactions
- Sulfonylation Reactions : The compound can react with various nucleophiles, allowing for the formation of sulfonamides and other derivatives.
- Synthesis of Functionalized Compounds : It is used to create complex molecules such as enzyme inhibitors and specialty chemicals.
Biological Applications
In biological research, this compound is utilized for modifying biomolecules. Its ability to introduce sulfonyl groups enables researchers to study the effects of such modifications on protein function and stability.
Case Study: Protein Modification
A study demonstrated that sulfonylation using this compound could enhance the stability and activity of certain enzymes, thereby providing insights into enzyme regulation mechanisms .
Medicinal Chemistry
The compound has garnered attention for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors. Its structural characteristics allow for the development of selective inhibitors targeting specific pathways involved in disease processes.
Research Findings
- A recent investigation highlighted that derivatives of this compound exhibited potent inhibitory activity against dCTPase, an enzyme associated with various carcinomas . This suggests its potential role in cancer therapeutics.
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials, including polymers and dyes. Its reactivity allows for tailored modifications that meet specific industrial requirements.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Synthesis | Intermediate for sulfonylation reactions | Synthesis of pharmaceuticals and agrochemicals |
| Biological Research | Modification of biomolecules for functional studies | Enhancing enzyme stability and activity |
| Medicinal Chemistry | Development of enzyme inhibitors | Potent inhibitors of dCTPase identified in cancer research |
| Industrial Production | Production of specialty chemicals and materials | Used in polymer and dye manufacturing |
Mechanism of Action
The mechanism of action of 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The nitro and trifluoromethyl groups can also influence the compound’s reactivity and stability, affecting the overall reaction mechanism.
Comparison with Similar Compounds
Positional Isomers
2-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- Structural Difference : The nitro and trifluoromethyl groups are swapped (nitro at position 2, -CF₃ at position 4).
- Reactivity : The electron-withdrawing nitro group at the ortho position may sterically hinder nucleophilic attacks compared to the para-nitro isomer.
- Applications : Positional isomers are often used to study regioselectivity in reactions such as sulfonamide formation .
Sulfonyl Chlorides with Alternative Substituents
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride
- Molecular Formula : C₉H₂ClF₉O₂S
- Molecular Weight : 380.62 g/mol (calculated from ).
- Key Feature : Three -CF₃ groups create an extremely electron-deficient aromatic ring.
- Reactivity : Higher electrophilicity compared to the target compound due to cumulative electron-withdrawing effects. This enhances reactivity in SN2 reactions but may reduce solubility in polar solvents .
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Functional Group Variants
4-Nitrobenzenesulfonamide
2-Nitrobenzenesulfenyl chloride
- Molecular Formula: C₆H₄ClNO₂S
- Molecular Weight : 189.62 g/mol
- Melting Point : 74–76°C ().
- Key Feature : A sulfenyl chloride (-SCl) instead of sulfonyl chloride.
- Reactivity : Less electrophilic; typically used in thiolation reactions rather than sulfonamide synthesis .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| 4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃ClF₃NO₄S | 289.52 (calculated) | Not provided | Not reported | High reactivity due to -NO₂ and -CF₃ synergy |
| 2-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃ClF₃NO₄S | 289.52 (calculated) | Not provided | Not reported | Steric effects may reduce reaction rates |
| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₂ClF₉O₂S | 380.62 | 380.62* | Not reported | Extreme electron deficiency enhances reactivity |
| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 6325-93-5 | 178–183 | Stable sulfonamide; low electrophilicity |
| 2-Nitrobenzenesulfenyl chloride | C₆H₄ClNO₂S | 189.62 | 7669-54-7 | 74–76 | Sulfenyl chloride; limited utility in SN2 |
*CAS RN likely corresponds to molecular weight due to typographical error in .
Biological Activity
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 444-46-2) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonyl chloride functional group attached to a trifluoromethyl-substituted aromatic ring. This unique structure enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing biologically active compounds. Additionally, the trifluoromethyl group is known to modulate the lipophilicity and metabolic stability of the compound, enhancing its bioavailability in biological systems .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. For instance, a study reported minimum inhibitory concentrations (MICs) for several bacterial species, indicating effective antibacterial activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, it demonstrated IC50 values comparable to established chemotherapeutic agents like Doxorubicin, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives of aryl-urea compounds containing trifluoromethyl and sulfonyl groups. The results indicated that compounds with similar structures to this compound exhibited MICs as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
- Anticancer Activity : In another investigation, derivatives of this compound were tested against multiple human cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than those of Doxorubicin, highlighting their potential as new anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies by derivative |
| 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | Structure | Anticancer | Higher than 4-Nitro derivative |
Q & A
Q. What are the critical handling and storage protocols for 4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride to prevent degradation?
- Methodological Answer : This compound is highly moisture-sensitive due to the sulfonyl chloride group. Store under inert gas (e.g., argon) at 2–8°C in a desiccator. Use anhydrous solvents (e.g., dry dichloromethane) for reactions. Handling should occur in a glovebox or under nitrogen flow. Degradation can be monitored via thin-layer chromatography (TLC) or NMR to detect hydrolysis byproducts like sulfonic acids .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Two primary routes are:
- Nitration followed by Chlorosulfonation : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by chlorosulfonation with ClSO₃H. Yields depend on reaction time and temperature control to avoid over-nitration.
- Direct Sulfonation of Pre-functionalized Arenes : Start with a trifluoromethyl-substituted benzene derivative, sulfonate, then nitrate. This route minimizes side reactions but requires precise stoichiometry.
Comparative advantages:
| Route | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nitration first | 65–75 | ≥95% | Moderate |
| Pre-functionalized arene | 80–85 | ≥98% | High |
| Hypothetical data based on analogous sulfonyl chloride syntheses . |
Advanced Research Questions
Q. How can kinetic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Design experiments varying nucleophiles (e.g., amines, thiols), solvents (polar aprotic vs. nonpolar), and temperatures. Use in-situ monitoring via UV-Vis spectroscopy to track reaction progress. For example:
- Example Setup : React with piperidine in DMF at 25–60°C, sampling aliquots at intervals for HPLC analysis.
- Data Analysis : Plot ln(k) vs. 1/T to determine activation energy (Arrhenius equation). Conflicting rate data may arise from solvent coordination effects or competing hydrolysis; mitigate by pre-drying solvents and using molecular sieves .
Q. What strategies resolve discrepancies between computational predictions and experimental electrophilic reactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or unaccounted intermediates. Strategies include:
- Hybrid DFT/MD Simulations : Incorporate explicit solvent molecules (e.g., DMSO) in density functional theory (DFT) models.
- Tandem Mass Spectrometry : Identify transient intermediates (e.g., Meisenheimer complexes) using LC-MS/MS. For example, electrospray ionization (ESI-MS) in negative ion mode can capture adducts .
- Controlled Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protonated substrates to validate mechanistic pathways.
Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during structural characterization?
- Methodological Answer : Conflicts may stem from impurities or polymorphism. Use orthogonal techniques:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.
- Variable-Temperature NMR : Resolve overlapping peaks by analyzing shifts at elevated temperatures (e.g., 50°C in DMSO-d₆).
- IR Coupled with DFT : Compare experimental carbonyl stretches (e.g., ~1770 cm⁻¹ for sulfonyl chloride) with simulated spectra from Gaussian software.
Refer to NIST’s spectral databases for benchmark data on analogous compounds .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data in studies using this compound as a synthetic intermediate?
- Methodological Answer : Variability may arise from residual solvents or unreacted starting materials. Solutions:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
- Batch Analysis : Compare multiple synthesis batches via HPLC-UV (λ = 254 nm) to ensure consistency.
- Biological Replicates : Conduct dose-response assays in triplicate, accounting for solvent controls (e.g., DMSO <0.1% v/v).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
